molecular formula C8H11BrN2 B1287674 6-Bromo-2-isopropylaminopyridine CAS No. 89026-81-3

6-Bromo-2-isopropylaminopyridine

Cat. No. B1287674
CAS RN: 89026-81-3
M. Wt: 215.09 g/mol
InChI Key: FZACLMVHJVRFML-UHFFFAOYSA-N
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Patent
US04560762

Procedure details

In the same reacting apparatus as in Example 1, 20 g of 2-bromo-6-isopropylaminopyridine, 70 ml of methanol and 14 g of potassium hydroxide were charged and they were subjected to reacting each other at 160° C. for 4 hours. After completion of the reaction, the similar experimental procedure as in Example 3 was carried out to give 7.3 g of 2-methoxy-6-isopropylaminopyridine of b.p. 127°-128° C./20 mmHg.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[N:3]=1.[OH-:12].[K+].[CH3:14]O>>[CH3:14][O:12][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)NC(C)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
other at 160° C.
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC=C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.